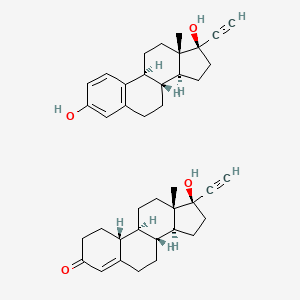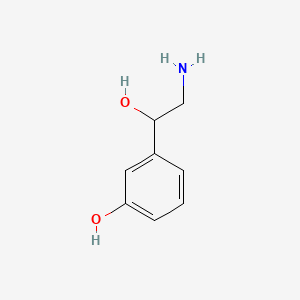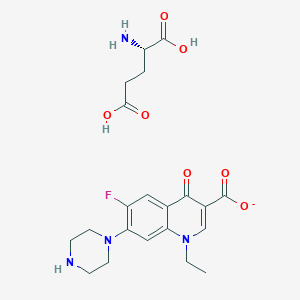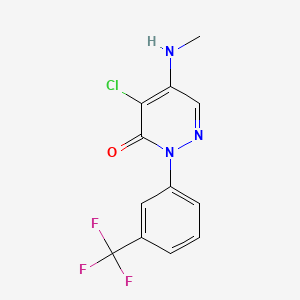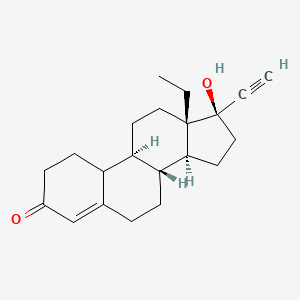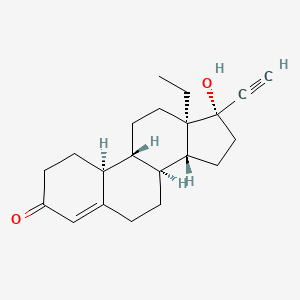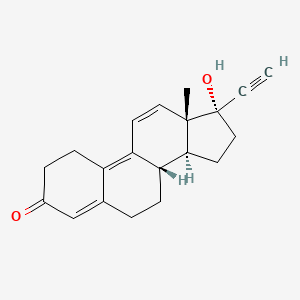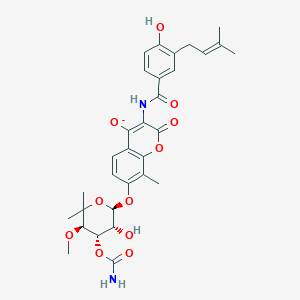
诺维生物碱;卡托霉素
描述
Albamycin and Cathomycin are aminocoumarin antibiotics produced by the actinomycete Streptomyces niveus . These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria . Albamycin was first reported in the mid-1950s and has been used clinically under various trade names .
科学研究应用
Albamycin and Cathomycin have a wide range of scientific research applications:
Chemistry: These compounds are used as model systems to study the mechanisms of antibiotic action and resistance
Biology: They are employed in research to understand bacterial DNA gyrase inhibition and its effects on bacterial growth
Medicine: Albamycin and Cathomycin are investigated for their potential use in treating infections caused by antibiotic-resistant bacteria
作用机制
Target of Action
Albamycin, also known as Cathomycin or Novobiocin Sodium Salt, is an aminocoumarin antibiotic . The primary target of this compound is the GyrB subunit of the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA .
Mode of Action
Novobiocin interacts with its target by acting as a competitive inhibitor of the ATPase reaction catalyzed by GyrB . By inhibiting this reaction, Novobiocin effectively blocks the energy transduction process necessary for the DNA gyrase to introduce supercoils into DNA .
Biochemical Pathways
The inhibition of the GyrB subunit disrupts the normal functioning of the DNA gyrase enzyme. This disruption prevents the introduction of negative supercoils into the DNA, which is a critical step in DNA replication and transcription . As a result, the bacterial cell cannot properly replicate its DNA or transcribe its genes, leading to cell death .
Pharmacokinetics
It is primarily administered intravenously . The elimination half-life of Novobiocin is approximately 6 hours, and it is primarily excreted through the renal route .
Result of Action
The primary molecular effect of Novobiocin’s action is the inhibition of DNA replication and transcription in bacterial cells . On a cellular level, this leads to the death of the bacterial cell . Novobiocin is particularly effective against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .
生化分析
Biochemical Properties
Novobiocin sodium salt plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are vital for maintaining the supercoiling of DNA, which is necessary for DNA replication and transcription. Novobiocin sodium salt binds to the GyrB subunit of DNA gyrase, blocking the ATPase activity required for energy transduction . Additionally, it interacts with human organic anion transporters hOAT1, hOAT3, and hOAT4, with varying affinities .
Cellular Effects
Novobiocin sodium salt exerts significant effects on various cell types and cellular processes. It inhibits DNA synthesis by targeting bacterial DNA gyrase, leading to cell death . In eukaryotic cells, it inhibits the chaperone activity of Hsp90, affecting protein folding and stability . Novobiocin sodium salt also influences cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation state of several cytosolic proteins .
Molecular Mechanism
The molecular mechanism of Novobiocin sodium salt involves the inhibition of the GyrB subunit of bacterial DNA gyrase . It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB, preventing the energy transduction necessary for DNA supercoiling . This inhibition disrupts DNA replication and transcription, leading to bacterial cell death. Additionally, Novobiocin sodium salt binds to Hsp90, altering its molecular chaperone activity and affecting the stability of client proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Novobiocin sodium salt can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to Novobiocin sodium salt has been shown to cause degradation of DNA gyrase and Hsp90, leading to sustained inhibition of DNA synthesis and protein folding . These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Novobiocin sodium salt vary with different dosages in animal models. At lower doses, it exhibits bacteriostatic activity, inhibiting bacterial growth without killing the cells . At higher doses, it becomes bactericidal, leading to bacterial cell death . Adverse reactions are quite frequent at higher doses, including toxicity and resistance development . These effects have been observed in various animal models, including cattle, dogs, and poultry .
Metabolic Pathways
Novobiocin sodium salt is involved in several metabolic pathways, primarily related to its role as an antibiotic. It inhibits the ATPase activity of DNA gyrase, disrupting DNA replication and transcription . Additionally, it affects the metabolism of eukaryotic cells by inhibiting Hsp90, leading to altered protein folding and stability . These interactions can influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, Novobiocin sodium salt is transported and distributed through interactions with various transporters and binding proteins. It interacts with human organic anion transporters hOAT1, hOAT3, and hOAT4, facilitating its uptake and distribution . These interactions influence the localization and accumulation of Novobiocin sodium salt within specific cellular compartments .
Subcellular Localization
Novobiocin sodium salt exhibits specific subcellular localization, primarily targeting the nucleus and cytoplasm. It binds to DNA gyrase within the nucleus, inhibiting DNA replication and transcription . Additionally, it interacts with Hsp90 in the cytoplasm, affecting protein folding and stability . These interactions are facilitated by targeting signals and post-translational modifications that direct Novobiocin sodium salt to specific cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: Albamycin and Cathomycin are synthesized through fermentation processes involving Streptomyces niveus . The production involves cultivating the actinomycete in a nutrient-rich medium, followed by extraction and purification of the antibiotic compounds .
Industrial Production Methods: Industrial production of these antibiotics typically involves large-scale fermentation. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize yield . Post-fermentation, the antibiotics are extracted using solvent extraction methods and further purified through crystallization or chromatography .
化学反应分析
Types of Reactions: Albamycin and Cathomycin undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in these antibiotics.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of analogs with different properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include various derivatives and analogs of Albamycin and Cathomycin, which may exhibit different antibacterial properties .
相似化合物的比较
- Clorobiocin
- Coumermycin A1
Comparison: Albamycin and Cathomycin are unique due to their high potency and specific mechanism of action targeting the GyrB subunit of bacterial DNA gyrase . While other aminocoumarin antibiotics like Clorobiocin and Coumermycin A1 also inhibit DNA gyrase, Albamycin and Cathomycin exhibit higher potency and a broader spectrum of activity .
属性
IUPAC Name |
sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRGAYLRGSOSU-RNROJPEYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






